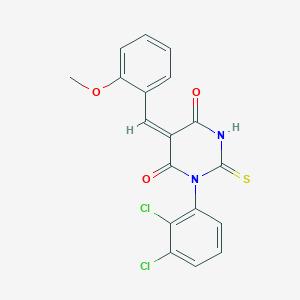![molecular formula C18H19F3O3 B4991841 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene](/img/structure/B4991841.png)
1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenoxypropoxy linkage
Preparation Methods
The synthesis of 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to scale up the synthesis process efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial production of this compound.
Chemical Reactions Analysis
1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or phenoxy groups are replaced by other nucleophiles, such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents for various diseases.
Industry: In materials science, it can be used to develop new polymers or coatings with specific properties, such as increased durability or resistance to chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene include:
- 1-Ethoxy-3-(trifluoromethyl)-5-(3,3,3-trifluoro-1-propyn-1-yl)benzene
- 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol
These compounds share structural similarities, such as the presence of trifluoromethyl and phenoxy groups. this compound is unique due to its specific ethoxy and propoxy linkages, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3O3/c1-2-22-16-8-4-9-17(13-16)24-11-5-10-23-15-7-3-6-14(12-15)18(19,20)21/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVYQGPIHSUFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4991766.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4991768.png)

![2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide](/img/structure/B4991805.png)
![1-ethyl-4-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4991808.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-morpholin-4-ylbenzamide](/img/structure/B4991812.png)
![N-[4-(acetylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4991818.png)
![1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B4991823.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4991827.png)
![2-[(2-chlorophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B4991834.png)
![5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4991836.png)
![4-(4-butoxyphenyl)-5-cyano-2-methyl-6-[(2-methylbenzyl)thio]-N-phenylnicotinamide](/img/structure/B4991846.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-5-amine](/img/structure/B4991848.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4991859.png)
